molecular formula C10H9BrO2 B2821834 5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde CAS No. 2248394-55-8

5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde

Cat. No.: B2821834
CAS No.: 2248394-55-8
M. Wt: 241.084
InChI Key: UWFVWNYKAOKLEK-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde is a chemical compound that belongs to the class of chromenes, which are known for their diverse biological activities. This compound features a bromine atom at the 5th position, a dihydrochromene ring, and an aldehyde group at the 8th position. Chromenes are significant in medicinal chemistry due to their potential therapeutic properties.

Properties

IUPAC Name

5-bromo-3,4-dihydro-2H-chromene-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFVWNYKAOKLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2OC1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde typically involves the bromination of 3,4-dihydro-2H-chromene followed by formylation. One common method includes:

    Bromination: The starting material, 3,4-dihydro-2H-chromene, is treated with bromine in the presence of a suitable solvent like dichloromethane to introduce the bromine atom at the 5th position.

    Formylation: The brominated intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-Bromo-3,4-dihydro-2H-chromene-8-carboxylic acid.

    Reduction: 5-Bromo-3,4-dihydro-2H-chromene-8-methanol.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a probe in studying biological pathways and interactions due to its reactive functional groups.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function. The bromine atom may also participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-chromene-8-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromo-2H-chromene-8-carbaldehyde: Lacks the dihydro component, which may affect its chemical stability and reactivity.

    5-Bromo-3,4-dihydro-2H-chromene-8-methanol:

Uniqueness

5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and biological studies.

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